Molecular Weight Reduction of ~20% vs. 3,5-Dimethyl Analog for Fragment-Based Drug Discovery Applications
(1,2-Oxazol-4-yl)methanethiol exhibits a molecular weight of 115.2 g/mol, compared to 143.21 g/mol for the 3,5-dimethyl-substituted analog (CAS 146796-45-4), representing a 24% lower molecular weight [1]. This difference is directly relevant to fragment-based drug discovery (FBDD) where rule-of-three compliance (MW < 300) is desirable, but lower MW fragments offer higher ligand efficiency and more room for subsequent optimization. The 4-position attachment of the methanethiol group on the 1,2-oxazole scaffold maintains the reactive thiol handle without the steric encumbrance of 3,5-dimethyl substitution, which may alter reactivity and binding orientation .
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 115.2 g/mol |
| Comparator Or Baseline | (3,5-Dimethylisoxazol-4-yl)methanethiol: 143.21 g/mol |
| Quantified Difference | 28.01 g/mol lower (24% reduction) |
| Conditions | Calculated molecular weight from molecular formula C4H5NOS vs. C6H9NOS |
Why This Matters
Lower molecular weight enables greater ligand efficiency and provides more headroom for property optimization in fragment-to-lead campaigns.
- [1] Kuujia.com. 4-Isoxazolemethanethiol Molecular Weight Data. Accessed 2026. View Source
